Cas no 207619-99-6 (tert-butyl 3-(4-methylphenyl)aminopropanoate)

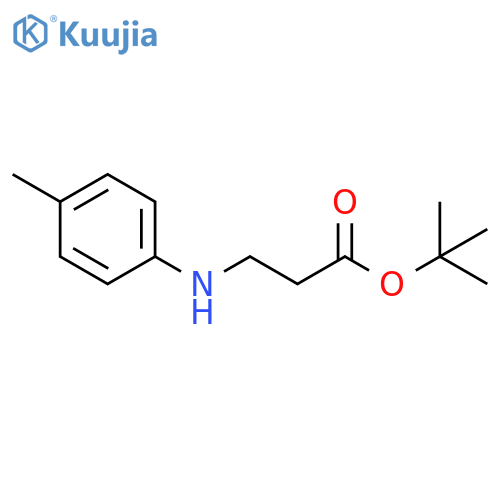

207619-99-6 structure

商品名:tert-butyl 3-(4-methylphenyl)aminopropanoate

tert-butyl 3-(4-methylphenyl)aminopropanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(4-methylphenyl)aminopropanoate

- β-Alanine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H21NO2/c1-11-5-7-12(8-6-11)15-10-9-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3

- InChIKey: UCAVHPVDGJOAQD-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)CCNC1=CC=C(C)C=C1

じっけんとくせい

- 密度みつど: 1.033±0.06 g/cm3(Predicted)

- ふってん: 351.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 4.88±0.50(Predicted)

tert-butyl 3-(4-methylphenyl)aminopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12861412-1.0g |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 1g |

$785.0 | 2023-05-25 | ||

| Enamine | EN300-12861412-0.5g |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 0.5g |

$754.0 | 2023-05-25 | ||

| Enamine | EN300-12861412-5.0g |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 5g |

$2277.0 | 2023-05-25 | ||

| Enamine | EN300-12861412-5000mg |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 5000mg |

$2070.0 | 2023-10-01 | ||

| Enamine | EN300-12861412-2500mg |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 2500mg |

$1399.0 | 2023-10-01 | ||

| Enamine | EN300-12861412-10.0g |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 10g |

$3376.0 | 2023-05-25 | ||

| Enamine | EN300-12861412-0.25g |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 0.25g |

$723.0 | 2023-05-25 | ||

| Enamine | EN300-12861412-50mg |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 50mg |

$600.0 | 2023-10-01 | ||

| Enamine | EN300-12861412-250mg |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 250mg |

$657.0 | 2023-10-01 | ||

| Enamine | EN300-12861412-10000mg |

tert-butyl 3-[(4-methylphenyl)amino]propanoate |

207619-99-6 | 10000mg |

$3069.0 | 2023-10-01 |

tert-butyl 3-(4-methylphenyl)aminopropanoate 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

207619-99-6 (tert-butyl 3-(4-methylphenyl)aminopropanoate) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量